Tetramisole hydrochloride

Catalog No.
S545048
CAS No.
5086-74-8
M.F
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramisole hydrochloride

CAS Number

5086-74-8

Product Name

Tetramisole hydrochloride

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H

InChI Key

LAZPBGZRMVRFKY-UHFFFAOYSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetramisole Hydrochloride

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

The exact mass of the compound Tetramisole hydrochloride is 240.0488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiparasitic Research

TH's primary research application lies in the field of antiparasitic research, particularly in veterinary medicine. It acts as an anthelmintic, which means it expels or destroys parasitic worms []. Studies have demonstrated its effectiveness against various gastrointestinal and pulmonary nematodes in different animal hosts []. Researchers use TH to understand the mechanisms by which it affects these worms and develop new antiparasitic drugs [].

Here's how TH works against parasites: It disrupts the parasite's neuromuscular function by interacting with nicotinic acetylcholine receptors. This disrupts muscle contractions, leading to paralysis and eventual death of the worms [].

Enzyme Inhibition Studies

TH also finds use in studies related to enzyme inhibition. It acts as an inhibitor of alkaline phosphatase, an enzyme found in various tissues throughout the body []. Researchers use TH to investigate the role of alkaline phosphatase in different biological processes and develop drugs that target this enzyme [].

Tetramisole hydrochloride is a synthetic compound primarily used as an anthelmintic agent in veterinary medicine. It is a racemic mixture of two enantiomers: levamisole and dexamisole, with the former being responsible for most of the biological activity. The chemical formula for tetramisole hydrochloride is C₁₁H₁₂N₂S·HCl, and it has a molecular weight of approximately 240.75 g/mol . This compound appears as a white to off-white crystalline powder, is slightly soluble in water, and has a melting point of 266-267 °C .

One area of research involving tetramisole hydrochloride is its inhibitory effect on alkaline phosphatase, an enzyme found in various organisms []. However, the specific mechanism of this inhibition requires further investigation [].

Tetramisole hydrochloride is a substance with potential toxicity []. Due to restricted access to detailed information for safety reasons, it's important to consult with qualified professionals and refer to Safety Data Sheets (SDS) for specific handling procedures.

. The synthesis typically involves the cyclization of thiocarbamide derivatives and subsequent reactions with hydrochloric acid. For example, one method includes heating a mixture of thiocarbamide and other reagents to form an intermediate, followed by acidification to yield tetramisole hydrochloride . Another method utilizes 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride, which undergoes a two-stage reaction involving heating and refluxing to produce the desired compound with high purity .

Tetramisole hydrochloride exhibits significant biological activity as an anthelmintic agent, primarily by acting as an agonist at nicotinic acetylcholine receptors in parasitic worms. This action leads to paralysis and eventual death of the parasites . Additionally, tetramisole has immunomodulatory effects, enhancing immune responses in certain contexts. It also acts as a specific inhibitor of tissue non-specific alkaline phosphatase, which has implications in various physiological processes .

The synthesis of tetramisole hydrochloride can be achieved through multiple methods:

  • Cyclization Method: Involves the reaction of thiocarbamide with other reagents under controlled conditions to form cyclized intermediates, followed by acidification to obtain tetramisole hydrochloride.
  • Bromination Method: Utilizes 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride in a two-stage reaction process involving heating and refluxing with an acid-binding agent to produce the compound with high yield and purity .

These methods highlight the versatility in synthesizing tetramisole hydrochloride while ensuring high yields.

Tetramisole hydrochloride is widely used in veterinary medicine for treating various helminth infections such as ascariasis and hookworm diseases. Its applications extend beyond veterinary use; it is also utilized in research settings as an inhibitor of alkaline phosphatases for studying enzyme kinetics and cellular processes . Furthermore, its immunomodulatory properties have led to investigations into its potential therapeutic uses in human medicine.

Research on tetramisole hydrochloride has shown that it can interact with nicotinic acetylcholine receptors, which is critical for its anthelmintic activity. In addition, studies have indicated that it may modulate immune responses through its effects on various immune cell types . These interactions underline the compound's significance not only as an antiparasitic agent but also as a potential immunomodulator.

Several compounds share structural or functional similarities with tetramisole hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Features
LevamisoleYesAnthelminticPrimarily used for treating nematode infections in humans and animals; more potent than dexamisole.
IvermectinNoAntiparasiticBroad-spectrum antiparasitic activity; targets different pathways than tetramisole.
Pyrantel PamoateNoAnthelminticEffective against intestinal nematodes; operates via depolarizing neuromuscular blockade.
MebendazoleNoAnthelminticInhibits microtubule formation; broader spectrum against various helminths.

Tetramisole's uniqueness lies in its dual role as both an anthelmintic agent and an immunomodulator, differentiating it from other similar compounds that primarily focus on antiparasitic effects without significant immunological implications.

Chemical Formula and Molecular Weight

Tetramisole hydrochloride possesses the molecular formula C₁₁H₁₃ClN₂S with a molecular weight of 240.75 g/mol [1] [2] [3]. The compound is also known by its systematic chemical name 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b] [1] [3]thiazole hydrochloride [1]. The base molecule, tetramisole, corresponds to the empirical formula C₁₁H₁₂N₂S, which forms a hydrochloride salt through protonation [2] [4].

The monoisotopic mass of tetramisole hydrochloride is 240.048797 daltons [1], while the exact mass is recorded as 240.048798 daltons [5]. The compound exists as a racemic mixture containing both dextrorotatory and levorotatory enantiomers, with the levorotatory form (levamisole) accounting for the majority of biological activity [3] [4].

Bond Structure and Conformational Analysis

The molecular structure of tetramisole hydrochloride features a complex bicyclic framework comprising a fused imidazothiazole ring system with a phenyl substituent [1] [6]. The core structure consists of a 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole framework where the imidazole and thiazole rings share a common nitrogen atom at the bridgehead position [6].

Conformational analysis using molecular mechanics calculations with the MMFF96s force field revealed that tetramisole adopts a preferred "L-shaped" conformation [6]. In this arrangement, the phenyl ring and the heterocyclic bicycle system are positioned nearly perpendicular to each other, with the two ring systems forming an approximately 90-degree angle [6]. This conformational preference is attributed to the relatively rigid nature of the bicyclic framework and the optimization of intermolecular interactions.

The thiourea moiety within the heterocyclic system provides conjugation and enables delocalization of the carbon-nitrogen double bond, as well as the lone pairs at the bridgehead nitrogen and sulfur atoms [6]. This electronic delocalization contributes to the molecular stability and influences the compound's physicochemical properties.

Physical Properties

Solubility Profile in Various Solvents

Tetramisole hydrochloride exhibits distinctive solubility characteristics across different solvent systems. The compound demonstrates high water solubility, with reported values ranging from 200-210 g/L at 20°C [3] [7] [5] to approximately 41 mg/mL (equivalent to 170.3 mM) at 25°C [8]. This aqueous solubility classification places tetramisole hydrochloride in the highly soluble category according to pharmaceutical standards.

In organic solvents, the compound shows variable solubility patterns. Tetramisole hydrochloride is readily soluble in methanol [3] [7], making it a suitable solvent for analytical and preparative procedures. The compound exhibits only slight solubility in ethanol [3], while demonstrating slightly soluble characteristics in chloroform [7]. Notably, tetramisole hydrochloride is insoluble in both acetone [3] [7] and dimethyl sulfoxide [8], which limits the use of these solvents in formulation development.

The pronounced water solubility can be attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules. The differential solubility in organic solvents reflects the compound's polar characteristics and the influence of the charged ammonium center in the hydrochloride form.

Melting Point and Thermal Characteristics

Tetramisole hydrochloride exhibits a well-defined melting point range that has been consistently reported across multiple sources. The melting point typically falls within 260-267°C according to literature values [3] [9] [10], with some sources specifying the range as 264-265°C [4] or 266-267°C [3] [9]. One source reports a slightly different range of 228-230°C for the levorotatory form [11] [12], which may reflect stereochemical differences or measurement conditions.

Thermal analysis reveals that tetramisole hydrochloride possesses excellent thermal stability in its solid state. Forced degradation studies demonstrated that the compound remains stable when exposed to 100°C for 24 hours in solid form, with no detectable degradation products [13]. This thermal stability makes the compound suitable for various pharmaceutical and analytical applications requiring elevated temperatures.

The compound exhibits a flash point of 162.1°C [5] and an autoignition temperature of 500°C [5], indicating relatively safe handling characteristics under normal storage and processing conditions. For optimal stability, the compound should be stored at room temperature in sealed containers, protected from moisture [14] [15].

Crystalline Structure Analysis

Tetramisole hydrochloride crystallizes as a white to pale cream colored crystalline powder with a characteristic bitter and astringent taste [3]. The compound exhibits hygroscopic properties [3], necessitating storage in sealed containers with protection from atmospheric moisture. The crystalline nature of the material contributes to its stability and facilitates accurate analytical quantification.

While detailed single-crystal X-ray diffraction data specific to tetramisole hydrochloride were not extensively available in the current literature, related studies on levamisole hydrochloride cocrystals provide insights into the structural characteristics of similar compounds [16]. These investigations demonstrate that levamisole-based structures can form various crystalline arrangements with different space groups and packing motifs, suggesting potential polymorphic behavior in tetramisole systems.

The crystalline structure influences the compound's dissolution behavior and bioavailability characteristics. The ordered arrangement of molecules in the crystal lattice affects intermolecular interactions and can impact the compound's physical stability during storage and processing.

Solution Chemistry

pH-Dependent Behavior

Tetramisole hydrochloride exhibits significant pH-dependent behavior in aqueous solutions, which has been characterized through electrochemical and spectroscopic studies. Cyclic voltammetric investigations revealed that the compound's oxidation potential shows pH dependency within specific ranges [17]. Between pH 5.0 and 8.0, the peak potential demonstrates clear pH dependence, while remaining independent of pH below 5.0 and above 8.0 [17].

This pH-dependent electrochemical behavior indicates apparent pKa values at pH 5.0 and 8.0 [17], suggesting the presence of ionizable functional groups that undergo protonation/deprotonation transitions within these pH ranges. The pH-dependent nature affects the compound's electronic properties and influences its electrochemical oxidation pathway.

Peak currents in voltammetric studies were observed to increase with increasing pH values [17], indicating that the ionic form of the molecule affects its electrochemical activity. This pH-dependent behavior has practical implications for analytical methods and suggests that solution pH should be carefully controlled in electrochemical detection systems.

Dissociation Constants

The dissociation constant (pKa) of tetramisole hydrochloride has been determined to be 8.01 [4] under standard conditions. This pKa value indicates that the compound exists in equilibrium between its protonated and neutral forms at physiological pH ranges. At pH values below the pKa, the compound predominantly exists in its protonated form, while at pH values above 8.01, the neutral species becomes more prevalent.

The predicted pKa value of approximately 7.0 has also been reported through computational methods [6], which is reasonably consistent with the experimentally determined value. This slight difference between predicted and experimental values is commonly observed and reflects the limitations of computational prediction methods compared to direct experimental measurements.

The pKa value near physiological pH (approximately 7.4) suggests that both protonated and neutral forms of tetramisole coexist under biological conditions [6]. This equilibrium has important implications for the compound's biological activity, as different ionic forms may exhibit varying degrees of interaction with target molecules.

Stability in Various Media

Comprehensive forced degradation studies have provided detailed insights into the stability behavior of tetramisole hydrochloride under various stress conditions [13]. These investigations employed different chemical environments to assess the compound's susceptibility to degradation pathways commonly encountered during storage and processing.

Under acidic hydrolysis conditions using 0.1 N hydrochloric acid for 24 hours at ambient temperature, tetramisole hydrochloride demonstrated 22.63% degradation [13]. This degradation resulted in the formation of one major degradation product with a retention time of 2 minutes in high-performance liquid chromatographic analysis [13]. The relatively significant degradation under acidic conditions indicates that the compound should be protected from strongly acidic environments during storage and formulation.

Basic hydrolysis conditions, employing 0.1 N sodium hydroxide for 4 hours at ambient temperature, resulted in 20.35% degradation [13]. Similar to acidic conditions, this degradation produced one primary degradation product, appearing at a retention time of 2.91 minutes [13]. The comparable degradation levels under both acidic and basic conditions suggest that tetramisole hydrochloride is susceptible to both acid- and base-catalyzed hydrolysis reactions.

Neutral hydrolysis studies using deionized water at 90°C for 6 hours revealed no detectable degradation products [13], indicating excellent stability under neutral aqueous conditions even at elevated temperatures. This stability profile suggests that the compound is suitable for aqueous formulations maintained at neutral pH.

Oxidative stress testing using 3% hydrogen peroxide for 6 hours at room temperature resulted in 18.58% degradation [13], with the formation of one degradation product at 3.35 minutes retention time [13]. The susceptibility to oxidative degradation indicates that the compound should be protected from strong oxidizing agents and stored under appropriate atmospheric conditions.

Photolytic degradation studies, involving exposure to sunlight for 48 hours, demonstrated 12.25% degradation [13] with one degradation product appearing at 2.15 minutes retention time [13]. This photosensitivity suggests that tetramisole hydrochloride should be stored in light-resistant containers to maintain long-term stability.

Historical Synthetic Routes

The synthesis of tetramisole hydrochloride has evolved significantly since its initial development. The foundational synthetic approach was established through the process route reported in United States patent number 3855234, which became the standard industrial method for several decades [1] [2]. This historical route employed styrene oxide as the starting material, which underwent addition with ethanolamine to produce alpha-[[2-hydroxyethyl)amino]methyl]benzyl alcohol. The subsequent synthetic sequence involved multiple chlorination and hydrolysis steps, utilizing thionyl chloride for chlorination, followed by aqueous hydrolysis, thiourea cyclization, and further chlorination with concentrated sulfuric acid and concentrated hydrochloric acid, ultimately yielding tetramisole hydrochloride through dehydrochlorination in alkaline solution [1] [2].

The traditional methodology presented several significant challenges that limited its industrial efficiency. The synthesis process required six to seven distinct reaction steps, resulting in an overall yield of approximately 65-70 percent from styrene oxide to tetramisole hydrochloride [1]. The multiple chlorination steps generated substantial quantities of resin byproducts, which complicated purification procedures and reduced overall yield [2]. Additionally, the process consumed large volumes of water during preparation and synthesis, while the secondary cyclization step produced extensive amounts of inorganic salt waste, significantly increasing environmental treatment costs [1].

The corrosive nature of reagents such as thionyl chloride and concentrated hydrochloric acid posed additional industrial challenges, requiring specialized equipment resistant to chemical corrosion and increasing capital investment requirements [1]. These limitations prompted extensive research into alternative synthetic methodologies that could address the yield, waste generation, and equipment corrosion issues inherent in the historical approach.

Modern Synthetic Approaches

Contemporary research has focused on developing more efficient synthetic routes that minimize waste generation while maximizing yield and product purity. Two primary modern approaches have emerged as significant improvements over historical methodologies: synthesis from 2-aminothiazoline hydrochloride and 1,2-dibromoethylbenzene-based synthesis.

Synthesis from 2-Aminothiazoline Hydrochloride

The synthesis utilizing 2-aminothiazoline hydrochloride represents a significant advancement in tetramisole hydrochloride production methodology. This approach employs (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride as the reaction starting material, utilizing chlorosulfonic acid to achieve direct dehydration cyclization in a streamlined two-step process [3].

The reaction mechanism involves the use of hydrochloric acid as solvent, with chlorosulfonic acid addition to the system under controlled temperature conditions ranging from 30 to 70 degrees Celsius, with optimal performance achieved at 45 to 50 degrees Celsius [3]. The mass ratio of chlorosulfonic acid to the starting material ranges from 0.45 to 0.92:1, while the mass ratio of hydrochloric acid to the starting material maintains a range of 0.5 to 3.0, with concentrations of 36.5 percent by mass proving most effective [3].

Following the cyclization reaction, pH adjustment to 9.5-10.5 using sodium hydroxide aqueous solution with concentrations of 30-40 percent by mass facilitates tetramisole free base precipitation through filtration [3]. The subsequent salt formation step involves acidification with hydrochloric acid, followed by distillation and crystallization to obtain the final tetramisole hydrochloride product [3]. This methodology achieves yields of 96-98 percent for tetramisole formation and 100 percent for salt formation, representing substantial improvement over historical approaches [3].

1,2-Dibromoethylbenzene-Based Synthesis

The 1,2-dibromoethylbenzene synthetic route constitutes a novel approach that significantly reduces synthetic complexity while achieving superior yields. This methodology employs 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride as primary reactants, utilizing acid-binding agents to facilitate the reaction under controlled conditions [1].

The synthetic process consists of two primary reaction stages conducted in dimethylformamide solvent. During the feeding stage, 1,2-dibromoethylbenzene dissolves completely in dimethylformamide solution, followed by addition of 2-aminothiazoline hydrochloride and acid-binding agents such as sodium carbonate, triethylamine, or tri-n-butylamine [1]. The molar ratio of acid-binding agent to 1,2-dibromoethylbenzene ranges from 1 to 2.2:1, while the molar ratio of 1,2-dibromoethylbenzene to 2-aminothiazoline hydrochloride maintains a range of 1:1 to 1.2 [1].

The first-stage reaction proceeds at temperatures of 80-90 degrees Celsius for 1.8-2.2 hours, followed by continuous addition of acid-binding agent in the second stage [1]. The second-stage reaction involves heating to reflux temperatures of 155-165 degrees Celsius for 14-16 hours, with the molar ratio of additional acid-binding agent to 1,2-dibromoethylbenzene ranging from 0.5 to 1.1:1 [1]. The mass-volume ratio of 1,2-dibromoethylbenzene to solvent maintains a proportion of 1 gram to 3.8-4.5 milliliters [1].

The reaction mechanism involves the higher reactivity of alpha-position bromine in 1,2-dibromoethylbenzene, which initially reacts with amino groups on 2-aminothiazoline. The conjugated properties of double bonds in 2-aminothiazoline and amino groups facilitate bond formation between the terminal carbonium ion of 1,2-dibromoethylbenzene and nitrogen on the five-membered ring, generating tetramisole under acid-binding agent action [1]. This methodology achieves yields ranging from 83.14 to 87.54 percent, with product purity exceeding 99 percent [1].

Industrial Scale Production Methods

Industrial scale production of tetramisole hydrochloride requires careful consideration of process scalability, equipment requirements, and economic factors. The transition from laboratory-scale synthesis to industrial production involves optimization of reaction conditions, implementation of continuous processing where appropriate, and establishment of robust quality control systems.

Process Optimization Strategies

Industrial process optimization for tetramisole hydrochloride synthesis focuses on several critical parameters that directly impact yield, purity, and production efficiency. Temperature control represents a fundamental optimization target, with modern industrial processes implementing precise temperature management systems maintaining variations within ±5 degrees Celsius compared to the variable temperature ranges of 40-90 degrees Celsius employed in traditional methods [2] [4].

Solvent selection constitutes another crucial optimization area, with modern industrial processes favoring dimethylformamide and specialized solvents over the water and basic organic solvents utilized in traditional approaches [1] [2]. This optimization enhances reaction efficiency while reducing waste generation and improving product quality. The implementation of optimized acid-binding agent selection, utilizing specific bases rather than general sodium carbonate and triethylamine applications, further contributes to waste reduction and improved environmental performance [1].

Molar ratio optimization represents a significant advancement in industrial process control. Modern methodologies employ carefully optimized ratios ranging from 1:1 to 2.2:1 rather than simple stoichiometric ratios, resulting in improved product quality and reduced raw material consumption [1]. Reaction time optimization has achieved substantial productivity improvements through reduced reaction times while maintaining or improving yield and purity specifications [1] [2].

pH control optimization involves implementation of narrow pH windows rather than the broad 1.5-10.5 range employed in traditional methods, resulting in better product purity and more consistent product quality [2] [3]. Purification method optimization incorporates green chemistry approaches rather than conventional crystallization and extraction procedures, achieving environmental compliance while maintaining product specifications [2] [4].

Green Chemistry Considerations

The implementation of green chemistry principles in tetramisole hydrochloride industrial production addresses environmental concerns while improving economic performance. Traditional synthesis methods presented several environmental challenges, including multiple chlorination steps that generated toxic emissions, large amounts of waste water consumption, utilization of toxic reagents such as thionyl chloride, high equipment corrosion rates, extensive waste salt generation, and high environmental treatment costs [1] [2].

Modern green chemistry solutions have addressed these challenges through implementation of direct cyclization methods that eliminate multiple chlorination steps, reducing toxic emissions and simplifying waste management [1] [3]. Water usage reduction has been achieved through process modifications that minimize aqueous processing requirements, contributing to lower water consumption and reduced wastewater treatment burdens [1] [2].

Safer reagent alternatives have replaced toxic chemicals such as thionyl chloride with less hazardous alternatives, creating safer workplace conditions and reducing environmental impact [3]. The development of corrosion-resistant processes has extended equipment life while reducing maintenance requirements and capital replacement costs [1] [2]. Minimized salt byproduct generation has simplified waste management procedures while reducing disposal costs and environmental impact [1].

Cost-effective waste treatment implementation has achieved regulatory compliance while reducing operational expenses. These green chemistry implementations provide multiple environmental benefits, including reduced toxic emissions, lower water consumption, safer workplace conditions, extended equipment life, simplified waste management, and enhanced regulatory compliance [1] [2] [3].

Purification and Salt Formation Techniques

The purification and salt formation processes for tetramisole hydrochloride require specialized techniques to achieve pharmaceutical-grade purity while maintaining high yields and minimizing waste generation. Modern purification methodologies have evolved to address both product quality requirements and environmental considerations.

Salt formation techniques involve careful pH control during the conversion of tetramisole free base to its hydrochloride salt. The process typically employs hydrochloric acid addition to aqueous solutions of tetramisole free base, with pH adjustment to 3-4 followed by controlled heating to 60-70 degrees Celsius for 10-20 minutes [2] [3]. Cooling to temperatures below 20 degrees Celsius facilitates precipitation of high-purity tetramisole hydrochloride [2].

Advanced purification techniques incorporate multiple extraction and crystallization steps to remove impurities and achieve pharmaceutical-grade specifications. The process involves dichloromethane and purified water dissolution, with careful pH adjustment using hydrochloric acid to achieve optimal separation [1] [2]. Standing for layer separation allows efficient removal of organic and aqueous phases, concentrating the desired product while eliminating impurities [1].

Crystallization optimization employs controlled cooling and solvent addition to achieve consistent crystal morphology and size distribution. Ethanol addition with stirring facilitates solid breakdown, followed by filtration and drying to obtain the final product with purity specifications exceeding 99 percent [1] [2] [3]. These purification and salt formation techniques ensure consistent product quality while maintaining high yields and environmental compliance in industrial production settings.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 g/mol

Monoisotopic Mass

240.0487973 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0NDK265MCV

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 239 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 238 of 239 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5086-74-8
16595-80-5
4641-34-3

Wikipedia

Tetramisole hydrochloride

Dates

Last modified: 08-15-2023
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13: Hart JA, James PS, Curr C. The anthelmintic efficiency of laevo-tetramisole hydrochloride against nematode parasites of sheep and cattle. Aust Vet J. 1969 Feb;45(2):73-7. PubMed PMID: 5813400.
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15: Walley JK. Tetramisole (dl 2,3,5,6-tetrahydro-6-phenyl-imidazo (2,1-b) thiazole hydrochloride--Nilverm) in the treatment of gastro-intestinal worms and lungworms in domestic animals. 1. Sheep and goats. Vet Rec. 1966 Mar 19;78(12):406-14. PubMed PMID: 5324698.

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